Ethyl 4-methylcyclohexanecarboxylate
Overview
Description
Ethyl 4-methylcyclohexanecarboxylate is an organic compound with the chemical formula C<sub>9</sub>H<sub>16</sub>O<sub>2</sub> . It belongs to the class of esters and is characterized by a cyclohexane ring substituted with a methyl group and an ethyl carboxylate moiety. This compound is commonly used in synthetic chemistry and fragrance applications.
Synthesis Analysis
The synthesis of Ethyl 4-methylcyclohexanecarboxylate involves the esterification of 4-methylcyclohexanecarboxylic acid with ethanol . The reaction typically proceeds under acidic conditions, catalyzed by a strong acid such as sulfuric acid . The esterification process results in the formation of the desired product, which can be purified through distillation or other separation techniques.
Molecular Structure Analysis
The molecular structure of Ethyl 4-methylcyclohexanecarboxylate consists of a cyclohexane ring with a methyl group (CH<sub>3</sub> ) attached to one of the carbon atoms. The carboxylate group (COOCH<sub>2</sub>CH<sub>3</sub> ) is connected to another carbon atom in the ring. The overall structure is shown below:
CH3
|
CH2-C-C-C-C-CH2-CH3
| | |
O C O
| | |
CH3 H H
Chemical Reactions Analysis
Ethyl 4-methylcyclohexanecarboxylate can participate in various chemical reactions, including:
- Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved to yield the corresponding carboxylic acid and ethanol.
- Esterification : The reverse reaction of synthesis, where the ester is formed from the carboxylic acid and alcohol.
- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) .
- Substitution Reactions : The methyl group can undergo substitution reactions with nucleophiles.
Physical And Chemical Properties Analysis
- Melting Point : Approximately -20°C .
- Boiling Point : Around 220°C .
- Solubility : Soluble in organic solvents like ethanol , acetone , and ether .
- Odor : Sweet, fruity, and floral.
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 1,3-cyclohexadien-1-carboxylate, a related compound to Ethyl 4-methylcyclohexanecarboxylate, has been utilized in various chemical reactions including Diels-Alder reactions, synthesis of aromatic esters, and the preparation of biologically significant molecules like tabtoxin and sirenin. An improved synthesis method using microwave activation has been developed for this compound, highlighting its importance in chemical synthesis (Tesson & Deshayes, 2000).
Attractants and Pheromones
- Ethyl cis-5-Iodo-trans-2-methylcyclohexanecarboxylate, a compound similar to Ethyl 4-methylcyclohexanecarboxylate, has been synthesized and identified as a potent attractant for the Mediterranean fruit fly. This showcases the compound's potential use in pest management and ecological studies (Raw & Jang, 2000).
Polymer Chemistry
- In the field of polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative of Ethyl 4-methylcyclohexanecarboxylate, has been oligomerized using horseradish peroxidase as a catalyst. This process, conducted in an aqueous medium with cyclodextrine, demonstrates the versatility of Ethyl 4-methylcyclohexanecarboxylate derivatives in polymer synthesis (Pang, Ritter, & Tabatabai, 2003).
Biological Activity
- Derivatives of Ethyl 4-methylcyclohexanecarboxylate, such as 4-aminomethylcyclohexanecarboxylic acid, have been synthesized and explored for their biological activities, particularly as antiplasmin drugs. This indicates the potential medicinal applications of Ethyl 4-methylcyclohexanecarboxylate derivatives (Isoda, 1979).
Medicinal Chemistry
- Ethyl 2-methyl-2,3-butadienoate, structurally related to Ethyl 4-methylcyclohexanecarboxylate, has been used in medicinal chemistry for the synthesis of highly functionalized tetrahydropyridines. These compounds, synthesized through a phosphine-catalyzed annulation process, have potential applications in drug development and pharmaceutical research (Zhu, Lan, & Kwon, 2003).
Safety And Hazards
- Flammable : Ethyl 4-methylcyclohexanecarboxylate is flammable; handle with care.
- Irritant : May cause skin or eye irritation.
- Toxicity : Low acute toxicity, but avoid ingestion or inhalation.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Future Directions
Research on Ethyl 4-methylcyclohexanecarboxylate could focus on:
- Biodegradability : Assess its environmental impact.
- Synthetic Modifications : Explore derivatives with enhanced properties.
- Applications : Investigate novel uses beyond fragrance.
properties
IUPAC Name |
ethyl 4-methylcyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXMFQBQKBJYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504304 | |
Record name | Ethyl 4-methylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylcyclohexanecarboxylate | |
CAS RN |
7133-31-5 | |
Record name | Ethyl 4-methylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.